- Process for preparation of ebastine from 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one and diphenylmethanol., World Intellectual Property Organization, , ,
Cas no 97928-18-2 (1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine)

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
- 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
- 1-Butanone,1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-
- 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
- 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-1-butanone (ACI)
- 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
- Ebastine impurity D, European Pharmacopoeia (EP) Reference Standard
- AC-26761
- 97928-18-2
- 1-Butanone, 1-(4-(1,1-dimethylethyl)phenyl)-4-(4-hydroxy-1-piperidinyl)-
- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, AldrichCPR
- DTXSID70604271
- UNII-ZGA75UV2KC
- 1-(3-(4-tert-butylbenzoyl)propyl)-4-hydroxypiperidine
- AKOS015950926
- ZGA75UV2KC
- SCHEMBL4350904
- Ebastine Imp. D (EP); 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one; Ebastine Related Compound D; Ebastine Impurity D
- 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine
-
- MDL: MFCD09753739
- インチ: 1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3
- InChIKey: HUFTWIJFTZKVMR-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCN1CCC(O)CC1)C1C=CC(C(C)(C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 303.22000
- どういたいしつりょう: 303.22
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 40.5A^2
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.042
- ゆうかいてん: 70-73°C
- ふってん: 450.832 °C at 760 mmHg
- フラッシュポイント: 226.455 °C
- PSA: 40.54000
- LogP: 3.34160
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Store at recommended temperature
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B690390-1g |
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |
97928-18-2 | 1g |
$ 108.00 | 2023-09-08 | ||
Alichem | A129007010-1g |
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 95% | 1g |
$155.00 | 2023-08-31 | |
TRC | B690390-2g |
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |
97928-18-2 | 2g |
$ 198.00 | 2023-04-18 | ||
Chemenu | CM181098-1g |
1-(4-(tert-butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 95% | 1g |
$*** | 2023-04-20 | |
Alichem | A129007010-5g |
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 95% | 5g |
$461.34 | 2023-08-31 | |
A2B Chem LLC | AC93434-250mg |
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 99%;RG | 250mg |
$79.00 | 2024-07-18 | |
A2B Chem LLC | AC93434-100mg |
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 99%;RG | 100mg |
$56.00 | 2024-07-18 | |
A2B Chem LLC | AC93434-1g |
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
97928-18-2 | 99%;RG | 1g |
$223.00 | 2024-07-18 | |
TRC | B690390-10g |
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |
97928-18-2 | 10g |
$ 917.00 | 2023-04-18 | ||
TRC | B690390-500mg |
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |
97928-18-2 | 500mg |
$ 80.00 | 2023-09-08 |
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
ごうせいかいろ 2
- Process of preparing Ebastine, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Synthesis of [2H5]-ebastine fumarate and [2H5]-hydroxyebastineJournal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(7), 352-356,
ごうせいかいろ 4
- Ebastine, non-micronized ebastine particle and pharmaceutical compositions comprising ebastine, Germany, , ,
ごうせいかいろ 5
- Preparation method of high-purity Ebastine using 1-(4-tert-butylphenyl)-4-chloro-1-butanone, China, , ,
ごうせいかいろ 6
ごうせいかいろ 7
- Preparation of alkylpiperazines and analogs as histamine H1-receptor antagonists, United States, , ,
ごうせいかいろ 8
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Raw materials
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Preparation Products
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidineに関する追加情報
Introduction to 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine (CAS No. 97928-18-2)
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine, identified by its Chemical Abstracts Service (CAS) number 97928-18-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core substituted with a 4-tert-butylbenzoyl group and a hydroxyl moiety, has garnered attention due to its structural features and potential biological activities. The presence of the hydroxypiperidine scaffold suggests possible interactions with biological targets, making it a valuable candidate for further investigation in medicinal chemistry.
The structural motif of 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine combines elements that are frequently explored in the development of novel therapeutic agents. The piperidine ring is a well-known pharmacophore in drug design, often found in bioactive molecules due to its ability to mimic the conformational flexibility of natural amino acids like proline. This feature can be crucial for optimizing binding affinity and selectivity to biological targets. Additionally, the 4-tert-butylbenzoyl substituent introduces steric bulk and lipophilicity, which can influence the compound's solubility, permeability, and metabolic stability—key factors in drug development.
The hydroxyl group at the 4-position of the piperidine ring adds another layer of complexity to the molecule's potential interactions. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can be critical for binding to protein targets. This feature may enhance the compound's affinity for specific enzymes or receptors, making it a promising scaffold for modulating biological pathways.
In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter systems. The hydroxypiperidine scaffold is particularly relevant in this context, as piperidine derivatives have been extensively studied for their potential effects on central nervous system (CNS) targets. For instance, compounds with similar structural features have been investigated for their roles in pain management, cognitive enhancement, and neuroprotection. The introduction of the 4-tert-butylbenzoyl group may further refine these properties by influencing pharmacokinetic parameters while maintaining or enhancing biological activity.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently explore the biological potential of molecules like 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine. These tools allow for rapid assessment of binding affinities, metabolic stability, and other critical parameters without extensive experimental validation. Such methodologies have accelerated the discovery process in drug development pipelines, making it feasible to screen large libraries of compounds for promising candidates.
The synthesis of 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine presents an interesting challenge due to its complex structure. However, modern synthetic techniques have made it increasingly feasible to construct such molecules with high precision. Strategies involving multi-step organic synthesis, including functional group transformations and protecting group strategies, can be employed to achieve the desired product. Advances in catalytic methods have also simplified some synthetic routes, reducing reaction times and improving yields.
From a pharmacological perspective, the combination of structural features in 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine suggests multiple potential mechanisms of action. The hydroxypiperidine moiety may interact with enzymes or receptors involved in neurotransmitter signaling, while the 4-tert-butylbenzoyl group could modulate solubility and distribution within biological systems. Such dual functionality makes this compound an attractive candidate for further exploration in preclinical studies.
In conclusion,1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine (CAS No. 97928-18-2) represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of pharmacophores—specifically the hydroxypiperidine scaffold and the presence of a hydroxyl group—positions it as a promising candidate for modulating biological pathways relevant to various therapeutic areas. As computational methods continue to evolve and synthetic techniques improve, compounds like this are likely to play an increasingly important role in drug discovery efforts.
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